6-(Difluoromethyl)quinoxaline
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Overview
Description
6-(Difluoromethyl)quinoxaline is a chemical compound that belongs to the quinoxaline family, which is known for its diverse biological and chemical properties. The incorporation of the difluoromethyl group into the quinoxaline structure enhances its chemical stability and biological activity, making it a compound of significant interest in various fields such as pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)quinoxaline typically involves the difluoromethylation of quinoxaline derivatives. One common method is the visible-light-driven difluoromethylation reaction. In this process, quinoxaline-2-ones are treated with a photocatalyst and a difluoromethyl radical source, such as S-(difluoromethyl)sulfonium salt, under visible light. This reaction proceeds efficiently to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and light intensity, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into quinoxaline derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Various quinoxaline derivatives.
Substitution: Substituted quinoxalines with different functional groups.
Scientific Research Applications
6-(Difluoromethyl)quinoxaline has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound exhibits significant biological activity, making it a potential lead compound for drug discovery.
Medicine: It has shown promise as an inhibitor of various enzymes and receptors, contributing to the development of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its binding to target sites. This interaction can inhibit or modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)quinoxaline
- 6-Fluorinated isoquinoline
- 3-Methyl-quinoxalin-2-mercapto-acetyl-urea
Uniqueness
6-(Difluoromethyl)quinoxaline stands out due to its unique combination of the quinoxaline core and the difluoromethyl group. This combination imparts enhanced chemical stability, biological activity, and metabolic stability compared to other similar compounds. The difluoromethyl group also improves the compound’s lipophilicity, making it more effective in crossing cell membranes and reaching its molecular targets .
Properties
Molecular Formula |
C9H6F2N2 |
---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
6-(difluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H6F2N2/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-5,9H |
InChI Key |
JQJASAYMQOQKJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(F)F |
Origin of Product |
United States |
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